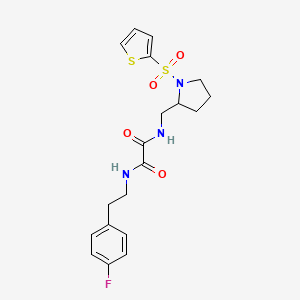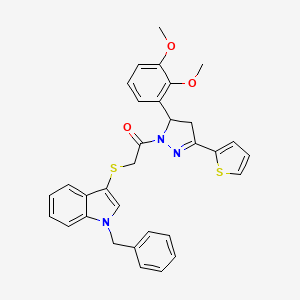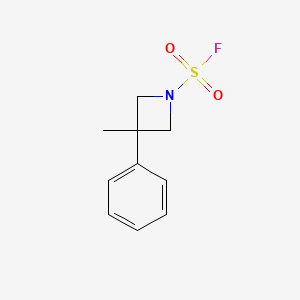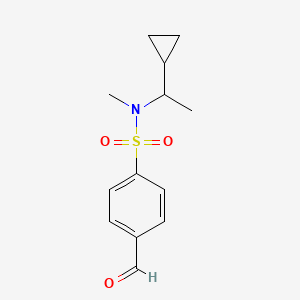
N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide, also known as CP-465,022, is a drug that falls under the category of selective orexin receptor antagonists. Orexin receptors are G-protein-coupled receptors that are found in the brain and play a crucial role in regulating sleep-wake cycles, appetite, and other physiological processes. CP-465,022 has been studied extensively for its potential use in treating sleep disorders and other related conditions.
Wirkmechanismus
N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide works by selectively blocking the activity of orexin receptors in the brain. Orexin receptors play a crucial role in regulating sleep-wake cycles, appetite, and other physiological processes. By blocking the activity of these receptors, N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide can promote sleep and reduce wakefulness.
Biochemical and Physiological Effects:
N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to increase sleep duration and decrease wakefulness. It has also been shown to reduce food intake and body weight in animal models of obesity. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide is its selectivity for orexin receptors, which reduces the risk of off-target effects. Additionally, it has been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide is its poor solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide. One area of interest is the potential use of N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide in treating other conditions such as anxiety and depression. Additionally, further research is needed to investigate the long-term safety and efficacy of N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide in humans. Finally, there is a need for the development of more efficient synthesis methods to improve the yield and purity of N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide.
Synthesemethoden
The synthesis of N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide involves several steps, including the preparation of the starting material, the formation of the sulfonamide, and the coupling of the cyclopropyl group. The synthesis method was first reported by Chen et al. in 2006, and it involves the reaction of 4-formyl-N-methylbenzenesulfonamide with cyclopropylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then purified using chromatography to obtain N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide has been extensively studied for its potential use in treating sleep disorders, particularly insomnia. It has also been investigated for its potential use in treating other conditions such as depression, anxiety, and obesity. Several preclinical studies have shown promising results in terms of its efficacy and safety profile.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10(12-5-6-12)14(2)18(16,17)13-7-3-11(9-15)4-8-13/h3-4,7-10,12H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSWYHATORZMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)S(=O)(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

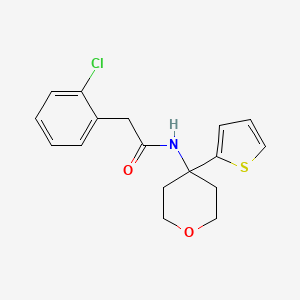

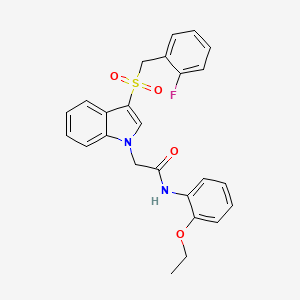
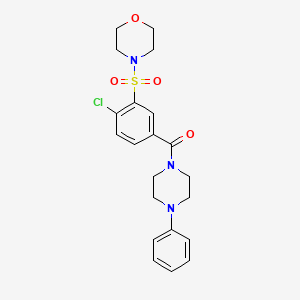
![N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2823499.png)




![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2823506.png)
